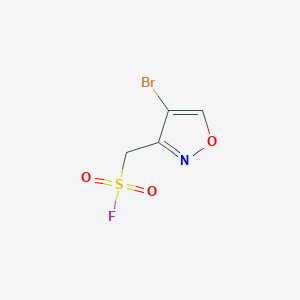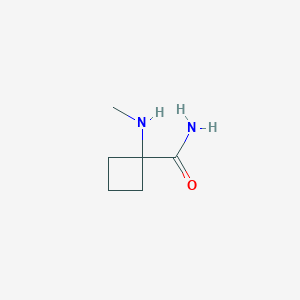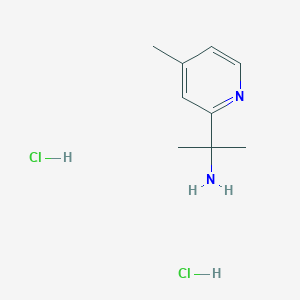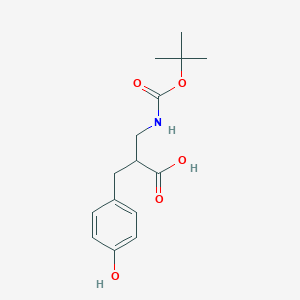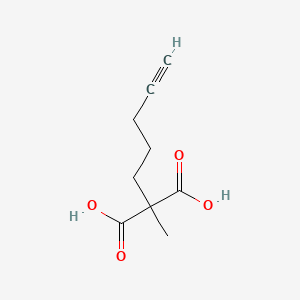
2-Methyl-2-(pent-4-ynyl)malonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(pent-4-yn-1-yl)propanedioic acid is a specialized organic compound with the molecular formula C10H14O4. It is characterized by the presence of a pent-4-yn-1-yl group attached to a propanedioic acid backbone. This compound is of interest in various fields of research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(pent-4-yn-1-yl)propanedioic acid typically involves the alkylation of malonic acid derivatives. One common method includes the reaction of malonic acid with 4-pentyn-1-yl bromide in the presence of a strong base such as sodium ethoxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 2-methyl-2-(pent-4-yn-1-yl)propanedioic acid are not well-documented, the general approach would involve large-scale synthesis using similar alkylation reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-(pent-4-yn-1-yl)propanedioic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carboxylic acids or ketones.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) can be used under acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) can be employed.
Substitution: Alcohols or amines in the presence of acid catalysts can be used for esterification or amidation.
Major Products
Oxidation: Formation of 2-methyl-2-(pent-4-yn-1-yl)propanedioic acid derivatives with additional carboxylic acid or ketone groups.
Reduction: Formation of 2-methyl-2-(pent-4-en-1-yl)propanedioic acid or 2-methyl-2-(pentyl)propanedioic acid.
Substitution: Formation of esters or amides of 2-methyl-2-(pent-4-yn-1-yl)propanedioic acid.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(pent-4-yn-1-yl)propanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-methyl-2-(pent-4-yn-1-yl)propanedioic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in bioconjugation and drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malonic acid: The parent compound with two carboxylic acid groups.
2-Methylmalonic acid: A derivative with a methyl group attached to the central carbon.
2-Methyl-2-(but-3-yn-1-yl)propanedioic acid: A similar compound with a but-3-yn-1-yl group instead of a pent-4-yn-1-yl group.
Uniqueness
2-Methyl-2-(pent-4-yn-1-yl)propanedioic acid is unique due to the presence of the pent-4-yn-1-yl group, which imparts distinct reactivity and potential applications. The alkyne group allows for specific chemical modifications and interactions that are not possible with other similar compounds.
Eigenschaften
Molekularformel |
C9H12O4 |
|---|---|
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
2-methyl-2-pent-4-ynylpropanedioic acid |
InChI |
InChI=1S/C9H12O4/c1-3-4-5-6-9(2,7(10)11)8(12)13/h1H,4-6H2,2H3,(H,10,11)(H,12,13) |
InChI-Schlüssel |
GNWUQSYFDUCEJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCC#C)(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methanaminedihydrochloride](/img/structure/B13514108.png)
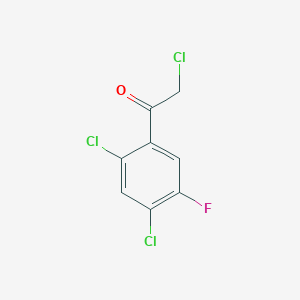
![Dispiro[3.1.36.14]decan-2-ylmethanamine](/img/structure/B13514144.png)


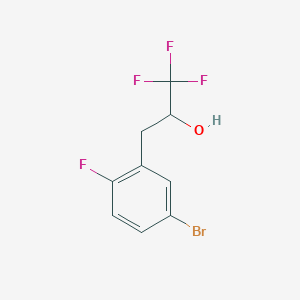
![Ethyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13514165.png)
